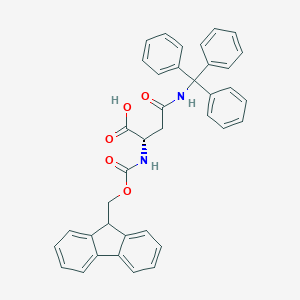

Fmoc-Asn(Trt)-OH

Übersicht

Beschreibung

Fmoc-Asn(Trt)-OH: is a derivative of asparagine, an amino acid, used extensively in solid-phase peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group of asparagine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Trt)-OH typically involves the protection of the amino and side-chain amide groups of asparagine. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the side-chain amide group with the Trt group. The reaction conditions often involve the use of organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Activation and Coupling Reactions

Fmoc-Asn(Trt)-OH undergoes activation of its carboxylic acid group for peptide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) with additives like HOBt or OxymaPure:

The Trt group stabilizes the asparagine side chain, eliminating side reactions such as succinimide formation during carbodiimide-mediated activation .

Fmoc Deprotection

The Fmoc group is removed using piperidine or DBU in polar solvents like DMF:

The reaction leaves the Trt group intact, allowing selective deprotection of the α-amino group .

Trt Group Deprotection

The Trt group is cleaved under acidic conditions, typically during final peptide cleavage from resin:

The Trt group’s stability under basic Fmoc deprotection conditions ensures orthogonal protection strategies .

Side Reactions and Stability

Key stability data and side reactions for this compound:

The Trt group suppresses aspartimide formation by sterically hindering cyclization of the Asn side chain .

Specialized Reaction Conditions

- Hydrogenolysis : Rarely used but demonstrated in asymmetric syntheses (e.g., benzyl ester cleavage with H₂/Pd-C in ethanol) .

- Pseudoproline Dipeptides : Fmoc-Asn(Trt)-(Hmb)Gly-OH derivatives prevent aspartimide formation during prolonged piperidine exposure .

Key Research Findings

- Improved Peptide Purity : Use of this compound results in ≥99% crude peptide purity compared to unprotected Asn derivatives .

- Aggregation Prevention : Enhanced solubility in DMF/NMP reduces chain aggregation, critical for synthesizing long peptides .

- Orthogonal Protection : Sequential deprotection of Fmoc (base) and Trt (acid) allows precise control in SPPS .

Wissenschaftliche Forschungsanwendungen

Chemie: Fmoc-Asn(Trt)-OH wird häufig bei der Synthese von Peptiden und Proteinen verwendet. Es ermöglicht die schrittweise Assemblierung von Peptidketten auf festen Trägern und erleichtert so die Untersuchung der Proteinstruktur und -funktion .

Biologie und Medizin: In der biologischen Forschung werden Peptide, die unter Verwendung von this compound synthetisiert wurden, als Sonden zur Untersuchung von Enzym-Substrat-Interaktionen, Rezeptorbindung und Signaltransduktionswegen eingesetzt. In der Medizin werden diese Peptide bei der Entwicklung von Peptid-basierten Medikamenten und Impfstoffen eingesetzt .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Synthese von therapeutischen Peptiden verwendet. Es wird auch bei der Produktion von Peptid-basierten Diagnostika und Biomaterialien verwendet .

Wirkmechanismus

Mechanismus: Die Hauptfunktion von this compound ist der Schutz der Amino- und Seitenkettenamidgruppen von Asparagin während der Peptidsynthese. Die Fmoc-Gruppe wird unter basischen Bedingungen entfernt, während die Trt-Gruppe unter sauren Bedingungen entfernt wird. Diese Entschützungsschritte sind entscheidend für die sequentielle Addition von Aminosäuren zur Bildung von Peptiden .

Molekulare Ziele und Signalwege: Die Verbindung selbst hat keine spezifischen molekularen Ziele oder Signalwege. Stattdessen dient sie als Baustein bei der Synthese von Peptiden, die mit verschiedenen biologischen Zielen interagieren können .

Wirkmechanismus

Mechanism: The primary function of Fmoc-Asn(Trt)-OH is to protect the amino and side-chain amide groups of asparagine during peptide synthesis. The Fmoc group is removed under basic conditions, while the Trt group is removed under acidic conditions. These deprotection steps are crucial for the sequential addition of amino acids to form peptides .

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. Instead, it serves as a building block in the synthesis of peptides that may interact with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fmoc-Gln(Trt)-OH: Ähnlich wie Fmoc-Asn(Trt)-OH, aber mit Glutamin anstelle von Asparagin.

Fmoc-Asp(OtBu)-OH: Verwendet eine tert-Butyl-(tBu)-Gruppe zum Schutz der Seitenkettencarboxylgruppe von Asparaginsäure.

Fmoc-Cys(Trt)-OH: Verwendet eine Trt-Gruppe zum Schutz der Thiolgruppe von Cystein.

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, sowohl die Amino- als auch die Seitenkettenamidgruppen von Asparagin zu schützen, was es besonders nützlich bei der Synthese von Peptiden macht, die Asparaginreste enthalten .

Biologische Aktivität

Fmoc-Asn(Trt)-OH, or N-Fmoc-N4-trityl-L-asparagine, is a protected amino acid widely used in peptide synthesis. Its unique structure allows for enhanced stability and reactivity during the synthesis process, particularly in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, examining its synthesis, properties, and applications in research.

- Molecular Formula : C38H32N2O5

- Molecular Weight : 596.68 g/mol

- CAS Number : 132388-59-1

This compound features a trityl (Trt) protecting group that prevents side reactions during peptide synthesis, particularly dehydration reactions that can occur with carbodiimide reagents. This property enhances the purity of the resultant peptides .

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Asparagine : The amino group of asparagine is protected with the Fmoc group, while the side chain carboxyl group is protected with the Trt group.

- Deprotection : The Trt group can be removed using trifluoroacetic acid (TFA), typically within one hour at room temperature, although longer times may be necessary depending on the peptide's structure .

- Coupling Reactions : this compound is utilized in coupling reactions to form peptides, with its solubility in standard solvents like DMF facilitating these processes .

Antimicrobial Properties

Recent studies have explored the potential of peptides synthesized with this compound as antimicrobial agents. For instance, cationic amino acid-enriched peptides were synthesized to evaluate their antimicrobial activity against various pathogens. The structural diversity introduced by different amino acids, including asparagine derivatives, significantly influenced their efficacy .

Cell Viability and Toxicity

In vitro assays have been conducted to assess the cytotoxicity of peptides containing this compound. These studies typically measure cell viability using assays such as MTT or XTT to determine the IC₅₀ values of synthesized peptides. Preliminary results indicate that certain peptide constructs exhibit low toxicity while maintaining biological activity .

Case Studies

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348710 | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-59-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.